molecular formula C19H20N2O5S B11150887 N-(furan-2-ylmethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

N-(furan-2-ylmethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11150887
M. Wt: 388.4 g/mol
InChI Key: FDHVQCIFUVWCCC-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiazole ring, and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the furan and thiazole rings, followed by their coupling with the trimethoxyphenyl group. One common method involves the condensation of furfurylamine with a thiazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method can be particularly useful for the efficient production of complex molecules like N-[(FURAN-2-YL)METHYL]-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trimethoxyphenyl group is known to interact with various biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H20N2O5S/c1-11-16(18(22)20-10-13-6-5-7-26-13)21-19(27-11)12-8-14(23-2)17(25-4)15(9-12)24-3/h5-9H,10H2,1-4H3,(H,20,22)

InChI Key

FDHVQCIFUVWCCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CC=CO3

Origin of Product

United States

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